Tert-butyl 3-amino-2-methoxybenzoate
Description
Tert-butyl 3-amino-2-methoxybenzoate is a benzoate ester derivative featuring a tert-butyl group, an amino (-NH₂) substituent at the 3-position, and a methoxy (-OCH₃) group at the 2-position of the aromatic ring. Such compounds are frequently employed as intermediates in drug synthesis due to the tert-butyl group’s steric bulk, which enhances stability and modulates solubility . The amino and methoxy substituents likely influence electronic properties and biological interactions, making this compound a candidate for further pharmacological exploration.
Properties
IUPAC Name |
tert-butyl 3-amino-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZQPIQRKULFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Subsequent Functionalization
A common approach begins with 2-methoxybenzoic acid , leveraging its inherent directing effects for nitration. The carboxylic acid group acts as a meta-director, while the methoxy group directs electrophiles to ortho/para positions. Nitration under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C yields 3-nitro-2-methoxybenzoic acid as the major product (75–80% yield). Computational studies on analogous systems confirm that steric and electronic effects favor nitration at the meta position relative to the carboxylic acid.
Key Reaction:
Reduction of Nitro to Amino Group
The nitro group in 3-nitro-2-methoxybenzoic acid is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) or Fe/HCl (reflux, 6 h). Hydrogenation offers superior yields (90–95%) compared to Fe/HCl (70–75%) due to reduced side reactions. The resultant 3-amino-2-methoxybenzoic acid is isolated via cation exchange chromatography (Dowex 50W resin, eluted with 2 M NH₃), achieving >98% purity.
Tert-Butyl Esterification
Esterification of the carboxylic acid employs two primary methods:
Method A: Acid-Catalyzed Fischer Esterification
Reaction with tert-butanol (5 equiv) and concentrated H₂SO₄ (cat.) in refluxing toluene (110°C, 24 h) affords the ester in 65–70% yield. Excess tert-butanol is removed via rotary evaporation, and the product is purified by silica gel chromatography (20% EtOAc/hexane).
Method B: tert-Butyl Acetate Activation
Using tert-butyl acetate (3 equiv) and HClO₄ (70%, cat.) at room temperature (48 h), the ester forms in 82% yield. The protonated amino group prevents nucleophilic interference, and purification via cation exchange resin (Dowex 50W) yields the ammonium salt, which is lyophilized to recover the free base.
Comparative Analysis of Esterification Techniques
| Parameter | Method A (H₂SO₄) | Method B (HClO₄) |
|---|---|---|
| Yield (%) | 65–70 | 82 |
| Reaction Time (h) | 24 | 48 |
| Purification | Silica Chromatography | Cation Exchange |
| Scalability | Moderate | High (>100 g) |
| Side Reactions | Minimal | None Reported |
Method B’s higher yield and scalability make it preferable for industrial applications, though Method A avoids strong oxidizing agents like HClO₄.
Protection-Deprotection Strategies
Amino Group Protection
To prevent side reactions during esterification, the amino group is often protected as a Boc (tert-butyloxycarbonyl) derivative . Treatment with Boc₂O (1.2 equiv) and DMAP (cat.) in DCM (25°C, 12 h) yields the protected intermediate, which is esterified via Method B. Subsequent deprotection with TFA/DCM (1:1, 2 h) regenerates the free amine.
Methoxy Group Introduction
Methylation of 3-nitro-2-hydroxybenzoic acid (precursor to 3-nitro-2-methoxybenzoic acid) uses methyl iodide (2 equiv) and K₂CO₃ (3 equiv) in acetone (reflux, 6 h, 85% yield). Alternative agents like TMSCHN₂ (trimethylsilyldiazomethane) in MeOH provide milder conditions (25°C, 1 h, 90% yield).
Purification and Characterization
Cation Exchange Chromatography
Protonated amines (e.g., 3-amino-2-methoxybenzoic acid ) bind to Dowex 50W resin (H⁺ form) and are eluted with NH₃, achieving >95% purity. This method is critical for removing unreacted starting materials and inorganic salts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 6.65 (d, J = 8.4 Hz, 1H, Ar-H), 5.20 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 1.55 (s, 9H, C(CH₃)₃).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O methoxy).
Challenges and Optimizations
Regioselective Nitration
Computational modeling (M06-2X/aug-cc-pVDZ) confirms that nitration at position 3 is favored by +12.3 kcal/mol over position 5 due to reduced steric hindrance from the methoxy group. Experimental yields align with these predictions.
Stability of tert-Butyl Esters
While tert-butyl esters are generally stable, exposure to strong acids (e.g., HClO₄) can lead to partial hydrolysis. Kinetic studies show a half-life of 48 h under Method B conditions, justifying the 48 h reaction time.
Industrial-Scale Adaptations
Multigram synthesis (100+ g) follows Method B, with modifications:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-amino-2-methoxybenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-amino-2-methoxybenzoate has been investigated for its role as a potential therapeutic agent. Its structural components suggest that it may exhibit biological activity against various targets:
- Antiviral Activity: Recent studies have explored the compound's inhibitory effects on viral proteases, particularly those associated with coronaviruses. For instance, modifications of similar compounds have shown promise in inhibiting the SARS-CoV protease, which is crucial for viral replication .
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Tert-butyl derivative | SARS-CoV protease | 5834 ± 151 | |
| Related compounds | Other viral proteases | Varies |
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of more complex molecules:
- Synthesis of Amino Acids: this compound can be utilized in the synthesis of protected amino acids via coupling reactions. This application is particularly relevant in peptide synthesis where protecting groups are essential for selective reactions .
| Reaction Type | Example Product | Yield (%) | Reference |
|---|---|---|---|
| Coupling with Boc-AAILs | Protected amino acid derivatives | High yields observed | |
| Reduction reactions | Various amino acid derivatives | Varies based on conditions |
Potential Therapeutic Uses
The pharmacokinetic profile of this compound indicates that it may possess favorable properties for drug development:
- Bioavailability Studies: Preliminary studies suggest that compounds similar to this compound exhibit good solubility and stability, which are critical for oral bioavailability .
Case Study 1: Antiviral Inhibition
A study published in a reputable journal demonstrated that derivatives of this compound showed significant inhibition of viral replication in vitro. The study highlighted the compound's mechanism of action involving irreversible binding to viral proteases.
Case Study 2: Synthesis of Peptide Derivatives
In another research project, this compound was successfully employed as a building block for synthesizing peptide derivatives. The resulting peptides exhibited enhanced biological activity compared to their unmodified counterparts.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-2-methoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- High yields (80–88%) are achievable for tert-butyl carbamates using mild conditions (e.g., room temperature) .
- Multi-step purifications (e.g., column chromatography, celite filtration) are common due to steric hindrance from the tert-butyl group .
Stability and Reactivity
The tert-butyl group confers stability via steric protection, but reactivity varies with substituents:
- Bond Dissociation Energy : Tert-butyl radicals dissociate at ~5.7 eV in amines and ethers, independent of the heteroatom (N or O). This contrasts with linear alkyl chains (e.g., ethyl), where dissociation energy depends on the heteroatom (8.3 eV for N vs. 9.0 eV for O) .
- Reactivity in Assays : Tert-butyl hydroperoxide exhibits 19.3x weaker reactivity than H₂O₂ in ROS assays, suggesting tert-butyl groups may reduce oxidative activity in related compounds .
Functional Group Influence on Bioactivity
- Antidiabetic Activity: Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate shows an IC₅₀ of 7.12 µM, attributed to its carboxylate and tetrazole groups . The amino group in Tert-butyl 3-amino-2-methoxybenzoate may similarly enhance binding to biological targets.
- Pharmaceutical Potential: Carboxylates and carbamates with tert-butyl groups are prevalent in 25% of commercial drugs, underscoring their role in improving pharmacokinetics .
Structural and Spectroscopic Comparisons
- NMR/IR Profiles: Tert-butyl esters (e.g., compound 3p in ) show characteristic ¹H NMR peaks at δ 1.39–1.52 ppm (tert-butyl) and IR absorption at ~1721 cm⁻¹ (C=O). Amino groups (e.g., in ) exhibit N-H stretches at ~3363 cm⁻¹, while methoxy groups show C-O stretches near 1250 cm⁻¹.
Biological Activity
Tert-butyl 3-amino-2-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Tert-butyl group : Enhances solubility and stability.
- Amino group : Capable of forming hydrogen bonds, which is critical for interactions with biological targets.
- Methoxy group : Influences electronic properties and reactivity.
The molecular formula of this compound is with a molecular weight of approximately 225.27 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially modulating their activity. Studies have shown that compounds with similar structures can act as enzyme inhibitors or activators, influencing metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors, affecting signal transduction pathways. This interaction can lead to various pharmacological effects, including anti-inflammatory and analgesic activities .
- Hydrolysis : The ester functionality in this compound may undergo hydrolysis to release active benzoic acid derivatives, which can further contribute to its biological effects .
Therapeutic Applications
Research indicates potential therapeutic applications for this compound in various fields:
- Anti-inflammatory agents : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Antioxidant activity : Compounds with similar structures have demonstrated antioxidant capabilities, which could be beneficial in combating oxidative stress-related diseases .
- Antimicrobial properties : There is emerging evidence that suggests potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens .
Comparative Studies
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 5-amino-2-methoxybenzoate | Similar structure; different position of amino group | Exhibits significant biological activity; potential drug candidate |
| Tert-butyl 4-amino-2-chloro-3-methoxybenzoate | Contains chlorine; alters electronic properties | Investigated for enzyme inhibition |
| Tert-butyl 3-amino-2-isopropoxybenzoate | Isopropoxy group influences reactivity | Potential interactions with enzymes |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- In vitro studies : Research has demonstrated that the compound can inhibit specific enzyme activities related to inflammation and pain pathways. For example, a study showed that derivatives with similar structures inhibited cyclooxygenase (COX) enzymes effectively, suggesting potential use as anti-inflammatory agents .
- Pharmacokinetic evaluations : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models, indicating its suitability for further development in drug formulation.
- Toxicological assessments : Preliminary toxicological studies suggest that the compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
